Glycopyrrolate Impurity I is a chemical compound that arises during the synthesis of glycopyrrolate, a medication primarily used to treat conditions such as peptic ulcers and chronic obstructive pulmonary disease. This impurity is significant in pharmaceutical formulations, as its presence can affect the safety and efficacy of the final product. Glycopyrrolate Impurity I is classified as a quaternary ammonium compound, specifically an ester derivative of cyclopentyl mandelic acid.
Glycopyrrolate Impurity I is derived from the synthesis of glycopyrrolate, where it forms as a byproduct. The compound is categorized under impurities that may occur during the production processes of active pharmaceutical ingredients (APIs). It is critical to monitor and quantify such impurities to ensure compliance with regulatory standards and maintain product quality .
The synthesis of Glycopyrrolate Impurity I typically involves several steps:
Glycopyrrolate Impurity I can undergo various chemical reactions:
The mechanism of action for Glycopyrrolate Impurity I primarily relates to its role in the pharmacokinetics of glycopyrrolate. As an impurity, it may influence the metabolism and distribution of glycopyrrolate within biological systems. Understanding these interactions helps in assessing the safety profiles of glycopyrrolate formulations .
Relevant data from HPLC studies indicate that Glycopyrrolate Impurity I can be effectively analyzed using ion-pair chromatography techniques, which provide insights into its chromatographic behavior and stability .
Glycopyrrolate Impurity I serves several scientific uses:
Glycopyrrolate Impurity I, formally designated as (RS)-3-[(SR)-2-(4-Chlorophenyl)-2-cyclopentyl-2-hydroxyacetoxy]-1,1-dimethylpyrrolidin-1-ium bromide, possesses the molecular formula C₁₉H₂₇BrClNO₃ and a molecular weight of 432.78 g/mol. This quaternary ammonium compound features stereochemical complexity with both (RS) and (SR) configurations within its molecular architecture. The compound systematically consists of a 1,1-dimethylpyrrolidinium moiety linked via an ester bond to a 2-(4-chlorophenyl)-2-cyclopentyl-2-hydroxyacetate group, with bromide serving as the counterion [4] [7]. The compound has been assigned CAS Number 1404453-68-4 for the bromide salt form and 1404617-94-2 for the free base [1] [4].
Glycopyrrolate Impurity I is frequently referenced under multiple synonyms in regulatory and scientific literature, including Glycopyrrolate Bromide Impurity I, Glycopyrrolate USP Related Compound I, and Glycopyrronium Bromide EP Impurity I. It is critically important to distinguish this impurity from other process-related compounds such as Glycopyrrolate Impurity 1 (CAS 51052-74-5), which represents the 3-hydroxy-1,1-dimethylpyrrolidin-1-ium bromide fragment lacking the cyclopentyl-chlorophenyl hydroxyacetate moiety [3] [6]. This structural distinction significantly influences chromatographic behavior and toxicological assessment.
Table 1: Key Identifiers of Glycopyrrolate Impurity I
Characteristic | Specification |
---|---|
IUPAC Name | (RS)-3-[(SR)-2-(4-Chlorophenyl)-2-cyclopentyl-2-hydroxyacetoxy]-1,1-dimethylpyrrolidin-1-ium bromide |
Molecular Formula | C₁₉H₂₇BrClNO₃ |
Molecular Weight | 432.78 g/mol |
CAS Number (bromide) | 1404453-68-4 |
CAS Number (base) | 1404617-94-2 |
Synonyms | Glycopyrrolate Bromide Impurity I; Glycopyrrolate USP RC I; Glycopyrronium Bromide EP Impurity I |
Purity Requirements | ≥95% (HPLC) for reference standards |
This impurity typically originates during the manufacturing process of glycopyrrolate, potentially forming through incomplete esterification between the pyrrolidinium precursor and the mandelic acid derivative. Alternatively, it may arise from hydrolysis of the ester bond in the final drug substance under suboptimal storage conditions. The compound's synthesis for analytical reference purposes follows stringent protocols to ensure structural fidelity, with comprehensive characterization via HNMR, 13CNMR, mass spectrometry, HPLC, IR spectroscopy, and TGA potency analysis (up to 800°C) to confirm identity and purity [4] [8].
Robust impurity profiling methodologies are essential for detecting and quantifying Glycopyrrolate Impurity I at the levels mandated by regulatory authorities. Reverse-phase high-performance liquid chromatography (RP-HPLC) with ultraviolet detection has emerged as the gold standard for this purpose. A validated method documented in the literature employs a C8 column (Kromasil 100, 250 mm × 4.6 mm, 5μm) with gradient elution using potassium dihydrogen phosphate buffer (pH 2.9±0.05) and organic modifiers. Detection is optimally performed at 222 nm, where the impurity demonstrates significant UV absorption. This configuration achieves baseline separation of Glycopyrrolate Impurity I from other process-related impurities and degradation products [2].
Advanced ultra-fast liquid chromatographic (UFLC) methods have been developed following Analytical Lifecycle Management (ALM) principles aligned with ICH Q8, Q9, and Q10 guidelines. These methods employ experimental design (DoE) approaches to optimize critical method variables such as mobile phase composition, ion-pairing agent concentration (e.g., tetra butyl ammonium hydrogen sulfate), and flow rate. Retention time, theoretical plates, and symmetry factor are established as critical quality attributes (CQAs) for method performance [9].
Table 2: HPLC Method Parameters for Impurity I Detection
Parameter | Specification | Method Variant 1 | Method Variant 2 |
---|---|---|---|
Column | C8 (250 mm × 4.6 mm, 5μm) | RP-18e (100 mm × 4.6 mm) | C18 (250 × 4.6 mm, 5 µm) |
Mobile Phase | Gradient: KH₂PO₄ buffer (pH 2.9) and organic | Gradient: Buffer (pH 3.0) and ACN:water (90:10) | Methanol: 10mM TBAHS (80:20) |
Flow Rate | Not specified | 0.5 mL/min | 1.0 mL/min |
Detection Wavelength | 222 nm | 222 nm | 204 nm |
Column Temperature | 45°C | Ambient | Ambient |
Injection Volume | Not specified | Not specified | 20 μL |
Linear Range | 0.05-0.75 ppm | LOQ-200% spec limit | 5-250 μg/mL |
Forced degradation studies provide critical insights into the behavior of Glycopyrrolate Impurity I under various stress conditions. When subjected to acid hydrolysis (0.1M HCl), base hydrolysis (0.1M NaOH), oxidative stress (3% H₂O₂), thermal stress (80°C), and photolysis (365 nm), glycopyrrolate formulations demonstrate distinct degradation profiles. These studies confirm the stability-indicating capability of analytical methods by showing adequate separation between the impurity peak and degradation products. Glycopyrrolate Impurity I itself may undergo further degradation under harsh conditions, necessitating appropriate storage at 2-8°C for reference standards to maintain integrity [5] [9].
Validation of analytical procedures for Glycopyrrolate Impurity I adheres strictly to ICH Q2(R1) guidelines, encompassing specificity, linearity, accuracy, precision, and sensitivity parameters. The method exhibits linear responses across the 0.05-0.75 ppm range with a correlation coefficient (R²) ≥0.999, suitable for quantification at the 0.1% level relative to the active pharmaceutical ingredient. Precision studies demonstrate ≤2% relative standard deviation (RSD) for repeatability and intermediate precision, while accuracy (recovery) studies confirm values within 99-101% across the specification range. Sensitivity parameters establish a limit of detection (LOD) as low as 0.01% and limit of quantification (LOQ) of 0.03% relative to glycopyrrolate concentration [2] [5] [9].
Table 3: Forced Degradation Profile of Glycopyrrolate (Including Impurity I Formation)
Stress Condition | Duration | Degradation (%) | Impurity I Behavior |
---|---|---|---|
Acid (0.1M HCl) | 30 minutes | 15-20% | May increase due to hydrolysis |
Base (0.1M NaOH) | 30 minutes | 20-25% | May increase due to hydrolysis |
Oxidation (3% H₂O₂) | 30 minutes | 10-15% | Potential oxidation of alcohol |
Thermal (80°C) | 24 hours | 5-10% | Potential decomposition |
Photolysis (365 nm) | 3 hours | <5% | Minimal change |
Glycopyrrolate Impurity I holds substantial regulatory significance in Abbreviated New Drug Applications (ANDAs) for generic glycopyrrolate products. Regulatory guidelines mandate comprehensive identification and quantification of specified impurities above the Identification Threshold (0.1%) for drug substances. Manufacturers must provide complete characterization data for this impurity, including structural elucidation, synthesis pathway, and analytical methods capable of detecting it at or below 0.05% level. This impurity is specifically monitored during process validation studies and stability testing to demonstrate control strategies throughout the product lifecycle. Documentation must include a justification of proposed acceptance criteria based on batch analysis data and safety qualifications [1] [4].
Glycopyrrolate Impurity I is officially recognized in major pharmacopeias, listed as Glycopyrrolate USP Related Compound I in the United States Pharmacopeia and Glycopyrronium Bromide EP Impurity I in the European Pharmacopoeia. The USP Reference Standard (Catalog No: 1296086) provides an authenticated material for compendial testing, with detailed chromatographic profiles and relative retention times (RRT) established for method validation. Harmonization efforts aim to align acceptance criteria across regulatory jurisdictions, typically setting the specification limit for this impurity at NMT 0.15% in the drug substance. However, manufacturers must demonstrate that the total impurity profile remains within ICH Q3B thresholds, including specified, unspecified, and total impurities [7] [8].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1